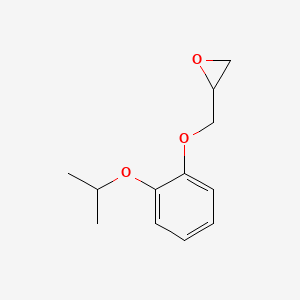

2-((2-Isopropoxyphenoxy)methyl)oxirane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-((2-Isopropoxyphenoxy)methyl)oxirane” is a chemical compound with the molecular formula C12H16O2 . It has an average mass of 192.254 Da and is used in synthesis and/or formulation of industrial products .

Synthesis Analysis

The synthesis of oxiranes, also known as epoxides, typically involves the reaction of an alkene with a peroxycarboxylic acid . The reaction is initiated by the electrophilic oxygen atom reacting with the nucleophilic carbon-carbon double bond . Another method of synthesizing epoxides involves the treatment of a halohydrin with a base, causing an intramolecular Williamson ether synthesis .Molecular Structure Analysis

The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The molecular structure is not available for display .Chemical Reactions Analysis

The reaction of oxiranes with carboxylic acids is a classical method to produce β-hydroxypropyl ester . Tertiary amines are typically used as catalysts to decrease curing temperature and affect the regiocontrol of the ring cleavage, leading to β-hydroxypropyl ester formation .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 192.254 and a molecular formula of C12H16O2 .Scientific Research Applications

Oxidative Stress and Inflammation

Several phenols and similar compounds have been studied for their associations with oxidative stress and inflammation. One study investigated phenols and parabens among pregnant women, finding that exposure could relate to oxidative stress and inflammation, potentially influencing birth outcomes and other adverse health effects (Watkins et al., 2015). Another research found that exposure to certain environmental chemicals, including phenols, might contribute to insulin resistance through oxidative stress (Hong et al., 2009).

Biomarkers and Environmental Exposure

In the context of environmental health, various studies have explored the role of phenolic compounds as biomarkers of exposure and their associations with health outcomes. For instance, the urinary concentrations of bisphenol A and 4-Nonylphenol were measured in a human reference population, highlighting the widespread exposure to these compounds and suggesting the need for further research to understand exposure and potential health effects (Calafat et al., 2004).

Epigenetic and Neurological Implications

Some studies have indicated that oxidative stress and certain phenolic compounds may have epigenetic and neurological implications. For example, oxidative stress has been linked to global DNA methylation and oxidative damage in workers exposed to metal oxide nanoparticles (Liou et al., 2017). Additionally, the lipid peroxidation product 4-Hydroxy-2-nonenal (HNE) was found elevated in mild cognitive impairment and AD hippocampus, implicating lipid peroxidation as an early event in Alzheimer's disease pathophysiology (Butterfield et al., 2006).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2-[(2-propan-2-yloxyphenoxy)methyl]oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(2)15-12-6-4-3-5-11(12)14-8-10-7-13-10/h3-6,9-10H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKWRHKUUMZHKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1OCC2CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-Fluoro-4,5-dimethoxyphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2833565.png)

![1-(2-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-cyclohexyl-2-oxoacetamide](/img/structure/B2833570.png)

![5-((2-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2833571.png)

![N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B2833578.png)

![2-[N-(1,3-thiazol-2-yl)6-chloropyridine-3-sulfonamido]acetamide](/img/structure/B2833581.png)

![Ethyl 4-oxo-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butanoate](/img/structure/B2833583.png)

![1-(3-Chloro-4-methylphenyl)-4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one](/img/structure/B2833584.png)

![2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetic acid hydrochloride](/img/structure/B2833586.png)

![2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2833587.png)